Besifloxacin - 141388-76-3

Besifloxacin

Catalog Number: EVT-342289
CAS Number: 141388-76-3
Molecular Formula: C19H21ClFN3O3
Molecular Weight: 393.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Besifloxacin is a synthetic, fourth-generation fluoroquinolone antibiotic developed exclusively for topical ophthalmic use. [, , ] Unlike other fluoroquinolones, besifloxacin has not been investigated for systemic use due to its limited systemic exposure after topical ocular administration. [, , , ] It is primarily known for its broad-spectrum activity against ocular bacterial pathogens, including Gram-positive and Gram-negative bacteria. [, , , ]

  • It offers a valuable tool for studying bacterial resistance mechanisms, particularly in relation to fluoroquinolones. [, , , ]
  • It provides insights into the structure-activity relationship of fluoroquinolones, guiding the development of new antibiotics with improved efficacy and safety profiles. [, ]
  • It serves as a model compound for investigating ocular drug delivery systems, aiming to improve treatment efficacy and patient compliance. [, ]
Molecular Structure Analysis

Besifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial enzymes essential for DNA replication, specifically DNA gyrase and topoisomerase IV. [, , , ] These enzymes are responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. [, ] By binding to these enzymes, besifloxacin blocks their activity, ultimately disrupting bacterial DNA replication and leading to cell death. [, ]

Research suggests that besifloxacin exhibits a more balanced activity against both DNA gyrase and topoisomerase IV compared to other fluoroquinolones. [, ] This balanced activity is thought to be a key factor in its efficacy against a broader spectrum of bacteria, including some resistant strains. [, ]

Mechanism of Action
  • Continued research comparing besifloxacin with other fluoroquinolones against panels of clinically relevant resistant strains is crucial to understand the evolving landscape of bacterial resistance and guide the development of new antibiotics. [, ]

B. Expanding Structure-Activity Relationship Studies:

  • Systematic investigation of various structural modifications to the besifloxacin molecule could further enhance its activity, potentially overcoming emerging resistance mechanisms and expanding its spectrum of activity. []
  • Development and optimization of sustained-release besifloxacin formulations, such as nanocrystals, films, and implants, hold promise for improving treatment efficacy, reducing dosing frequency, and enhancing patient adherence. [, ]

D. Exploring Anti-Inflammatory Properties:

  • Further research is needed to investigate besifloxacin's potential anti-inflammatory effects, as observed in preclinical studies, which could contribute to its therapeutic benefits in ocular infections. [, ]
Physical and Chemical Properties Analysis
  • Solubility: Research on besifloxacin nanocrystals highlights its low solubility in water, a factor potentially limiting its efficacy. []
  • Stability: Besifloxacin appears susceptible to photodegradation upon exposure to UV-A light. []
Applications
  • Besifloxacin's balanced activity against DNA gyrase and topoisomerase IV, its higher potency compared to earlier fluoroquinolones, and its maintained activity against strains with multiple mutations in topoisomerase genes, make it a valuable tool for studying resistance mechanisms. [, , ]
  • Research comparing besifloxacin with other fluoroquinolones against resistant strains provides insights into how specific mutations in topoisomerase genes contribute to resistance and how different fluoroquinolone structures can overcome such resistance. [, , , , ]

B. Understanding Structure-Activity Relationships:

  • The unique structural features of besifloxacin, such as the 7-azepinyl ring and 8-chloro-substituent, contribute to its improved potency and spectrum of activity compared to other fluoroquinolones. []
  • Research exploring these structural features and their impact on interaction with bacterial enzymes provides valuable data for designing new fluoroquinolone antibiotics with enhanced efficacy against resistant pathogens. []
  • Besifloxacin's low water solubility presents a challenge for ocular drug delivery and has driven the development of nanoformulations to improve solubility and dissolution rate. []
  • Studies on besifloxacin-loaded hyaluronic acid films demonstrate the potential for sustained drug delivery to the eye, offering a promising alternative to conventional eye drops and improving patient compliance. []

Properties

CAS Number

141388-76-3

Product Name

Besifloxacin

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H21ClFN3O3

Molecular Weight

393.8 g/mol

InChI

InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1

InChI Key

QFFGVLORLPOAEC-SNVBAGLBSA-N

SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Solubility

Not soluble in wate

Synonyms

7-((3R)-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
besifloxacin
besifloxacin hydrochloride
besivance
BOL-303224-A

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.